1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)-
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Overview
Description
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- involves multiple steps, each requiring specific reagents and conditions. The preparation typically starts with the synthesis of the indole derivative, followed by the formation of the thiazolidinone ring, and finally the construction of the pyrazole ring. Common reagents used in these steps include phenylhydrazine hydrochloride, methanesulfonic acid, and various solvents such as methanol .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The thiazolidinone ring can be reduced using hydrogenation techniques.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The pyrazole ring can undergo coupling reactions with different aryl halides
Scientific Research Applications
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- has shown potential in various scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: The compound has shown antimicrobial properties, making it a candidate for developing new antibiotics.
Materials Science: Its unique structure allows it to be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and pyrazole-based compounds. For example:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
Benzimidazole-substituted indoles: These compounds also exhibit significant biological activities and are synthesized using similar methods.
1H-Pyrazole, 1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-3-(2-(5-methyl-2-(2-methyl-1H-indol-3-yl)-4-oxo-3-thiazolidinyl)phenyl)- stands out due to its unique combination of a pyrazole ring, an indole moiety, and a thiazolidinone ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
133405-37-5 |
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Molecular Formula |
C30H27FN4O2S |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
3-[2-[2-acetyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]-5-methyl-2-(2-methyl-1H-indol-3-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H27FN4O2S/c1-17-28(22-12-5-8-14-24(22)32-17)30-34(29(37)18(2)38-30)26-15-9-6-11-21(26)25-16-27(35(33-25)19(3)36)20-10-4-7-13-23(20)31/h4-15,18,27,30,32H,16H2,1-3H3 |
InChI Key |
HJHVSNSLMUWJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(S1)C2=C(NC3=CC=CC=C32)C)C4=CC=CC=C4C5=NN(C(C5)C6=CC=CC=C6F)C(=O)C |
Origin of Product |
United States |
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